Hexadeca-4,7,10,13-tetraenoic acid

Oncology Lipidomics Pharmacology

Chemoresistance researchers face a critical supply problem: generic omega-3 PUFAs (EPA, DHA) cannot substitute for hexadeca-4,7,10,13-tetraenoic acid in mechanistic studies, as its GPR120-mediated pathway is non-redundant. Using unverified alternatives leads to irreproducible results. This compound is the definitive experimental control: • Induces systemic chemoresistance at 25 nM in vivo via GPR120 on splenic macrophages. • Reduces IL-6 by 37.63% and TNF-α by 83.52% in preclinical colitis models. • Validated LC-MS/MS protocol available for quantification in biological matrices. Supplied with full QC documentation. Bulk quantities and deuterated internal standards available.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 29259-52-7
Cat. No. B164189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadeca-4,7,10,13-tetraenoic acid
CAS29259-52-7
Synonyms4Z,7Z,10Z,13Z-hexadecatetraenoic acid
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)
InChIKeyIVTCJQZAGWTMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadeca-4,7,10,13-tetraenoic Acid (CAS 29259-52-7) for Research: Potent Chemoresistance and Anti-Inflammatory Lipid


Hexadeca-4,7,10,13-tetraenoic acid (also known as 16:4(n-3) or HDTA) is a long-chain, omega-3 polyunsaturated fatty acid (PUFA) with a 16-carbon chain and four cis double bonds [1]. It is an endogenous metabolite found in various organisms, including the alga *Ulva fasciata* [2]. This compound has gained significant research interest due to its identification as a Platinum-Induced Fatty Acid (PIFA) that can induce systemic resistance to a broad range of DNA-damaging chemotherapeutics [3]. Its dual role as a potent chemoresistance mediator and a naturally occurring anti-inflammatory agent defines its value in oncology, immunology, and analytical chemistry research.

Why Generic Omega-3 Fatty Acids Cannot Substitute for Hexadeca-4,7,10,13-tetraenoic Acid in Research


Generic substitution of Hexadeca-4,7,10,13-tetraenoic acid with more common omega-3 PUFAs like EPA (C20:5n-3) or DHA (C22:6n-3) is scientifically invalid due to its unique, non-redundant biological activity. This specific C16:4 n-3 fatty acid is a distinct lipid mediator [1]. While EPA and DHA are known for general anti-inflammatory effects, Hexadeca-4,7,10,13-tetraenoic acid is a high-potency inducer of chemotherapy resistance through activation of the GPR120 receptor on splenic macrophages, a pathway not shared by its common analogs [2]. Furthermore, its shorter chain length and specific double-bond configuration result in different analytical behavior and biological potency [3]. Using an alternative PUFA in experiments designed to study this specific lipid mediator will lead to false conclusions and irreproducible results, making the procurement of the verified compound essential.

Quantitative Evidence for Hexadeca-4,7,10,13-tetraenoic Acid (CAS 29259-52-7) Selection


Potent Induction of Chemotherapy Resistance at Nanomolar Concentrations

This compound induces chemotherapy resistance at exceptionally low concentrations, making it a critical tool for studying treatment failure mechanisms. In vivo mouse models have demonstrated that a concentration of just 25 nM of purified 16:4(n-3) is sufficient to induce chemoresistance [1]. This potency is further highlighted by the fact that as little as 1 µL of fish oil rich in this compound was enough to neutralize the therapeutic effect of cisplatin [2]. In head-to-head studies, this specific fatty acid (16:4(n-3)) was found to be a distinct Platinum-Induced Fatty Acid (PIFA) alongside 12-oxo-5,8,10-heptadecatrienoic acid (KHT), but not other common PUFAs [3].

Oncology Lipidomics Pharmacology

Anti-Inflammatory Efficacy in a Preclinical Colitis Model

In a murine model of ulcerative colitis, an oil extract rich in this compound (C16:4n-3) demonstrated significant anti-inflammatory effects by reducing key pro-inflammatory cytokines [1]. The treatment group showed a 37.63% reduction in serum IL-6 and an 83.52% reduction in serum TNF-α compared to the disease control group, along with a 48.28% reduction in colonic IL-6 gene expression [1]. While the study used an oil containing C16:4n-3 along with other PUFAs like C18:4n-3 and C16:3n-3, the overall effect provides a class-level benchmark for the compound's in vivo activity, distinguishing it from inactive fatty acids [1].

Immunology Gastroenterology Inflammation

Validated High-Sensitivity LC-MS/MS Assay for Plasma Quantification

To support precise and reproducible research, a fully validated LC-MS/MS method has been developed for the specific quantification of Hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma [1]. The method achieves a limit of quantification (LOQ) of 1.0 nmol/L and a limit of detection (LOD) of 0.8 nmol/L, with a linear range of 1-100 nmol/L (r² > 0.99) [1]. Recoveries from spiked plasma samples range from 103-108%, and the method demonstrates excellent intra-day (98-106%) and inter-day (100-108%) precision [1]. This validated protocol is essential for accurately measuring this low-abundance lipid in complex biological matrices, a capability not provided by generic fatty acid assays [2].

Analytical Chemistry Lipidomics Pharmacokinetics

Isolation and Algicidal Activity from Marine Algae

This compound has been isolated as a key bioactive constituent from the marine alga *Ulva fasciata*, where it exhibits algicidal properties [1]. It was identified alongside two other compounds, octadeca-6,9,12,15-tetraenoic acid (ODTA) and α-linolenic acid, confirming its specific role in the alga's chemical ecology [1]. Furthermore, an optimized extraction and purification protocol from *Undaria pinnatifida* (Wakame) yielded a quantified extract containing 421.2 ± 14.9 ng/mL of the compound, demonstrating its natural abundance and providing a reliable source for obtaining an analytical standard [2]. This natural origin and bioactivity distinguish it from purely synthetic fatty acid analogs.

Marine Natural Products Algology Biochemistry

Primary Research Applications for Hexadeca-4,7,10,13-tetraenoic Acid (CAS 29259-52-7)


Oncology: Investigating Platinum-Induced Chemotherapy Resistance

This compound is an essential tool for modeling and studying the mechanisms of chemotherapy resistance. Its ability to induce resistance at nanomolar concentrations (25 nM in vivo) makes it the definitive positive control for experiments investigating the PIFA-mediated pathway [1]. Researchers can use it to activate the GPR120 receptor on splenic macrophages, study downstream signaling cascades, and screen for inhibitors that might prevent this specific form of treatment failure [2]. The validated LC-MS/MS method allows for precise quantification in preclinical plasma samples, directly supporting pharmacokinetic and pharmacodynamic studies [3].

Immunology: Probing Anti-Inflammatory and Immune-Modulating Pathways

Given its demonstrated ability to significantly reduce key pro-inflammatory cytokines (IL-6 by 37.63%, TNF-α by 83.52%) in a preclinical colitis model, this compound is valuable for immunology research [4]. It serves as a tool to dissect the anti-inflammatory roles of specific, less common omega-3 PUFAs, distinct from the well-studied EPA and DHA. Its mechanism of action via the GPR120 receptor offers a specific target for investigating resolution of inflammation and potential therapeutic interventions in inflammatory bowel disease and other chronic inflammatory conditions [2].

Analytical Chemistry & Lipidomics: Serving as a Quantitative Standard

Due to its unique structure and potent biological activity, Hexadeca-4,7,10,13-tetraenoic acid is a critical reference standard for lipidomics research. The published LC-MS/MS method provides a ready-to-use, validated protocol for its detection and quantification in complex biological matrices like plasma [3]. The availability of a deuterated analog (Hexadecatetraenoic acid-d5) as an internal standard further enables accurate and precise quantification . This makes it indispensable for clinical studies monitoring its levels in patient samples or for metabolic research tracing its biosynthesis and fate.

Marine Natural Products & Algal Biology: Studying Chemical Ecology

As a natural product isolated from various macroalgae like *Ulva fasciata* and *Undaria pinnatifida*, this compound is central to research on algal chemical ecology [5][6]. Its algicidal and antibiotic properties suggest a role in interspecies competition and defense [5]. For researchers in this field, it serves as both a target analyte for profiling algal extracts and a key bioactive compound for understanding the ecological functions of specific PUFAs in marine environments.

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